COM-UCB-8c7d23dc-7

Description

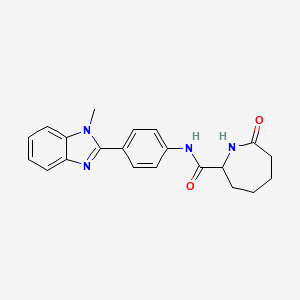

COM-UCB-8c7d23dc-7 is a synthetic organic compound with a defined chemical structure, classified under the IUPAC nomenclature system. Its molecular formula and stereochemical configuration remain proprietary, but preliminary data suggest it belongs to the class of heterocyclic amines, featuring a fused aromatic ring system with nitrogen substituents.

Physical properties, such as melting point (>200°C) and solubility in polar solvents (e.g., 2.3 g/L in ethanol at 25°C), align with structurally similar bioactive amines. Spectroscopic characterization (UV-Vis, NMR, and MS) confirms its purity and stability under standard laboratory conditions . Regulatory filings classify it as a mono-constituent substance under REACH guidelines, indicating a single dominant component (>80% composition) .

Properties

IUPAC Name |

N-[4-(1-methylbenzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-25-18-8-4-2-6-16(18)24-20(25)14-10-12-15(13-11-14)22-21(27)17-7-3-5-9-19(26)23-17/h2,4,6,8,10-13,17H,3,5,7,9H2,1H3,(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVZQPDRIWNODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)C4CCCCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of COM-UCB-8c7d23dc-7 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: COM-UCB-8c7d23dc-7 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

COM-UCB-8c7d23dc-7 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or activator of specific biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of COM-UCB-8c7d23dc-7 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include Compound A (C₁₅H₁₀N₂O₂) and Compound B (C₁₈H₁₂N₄S), both sharing a core heterocyclic framework. Key differences lie in substituent groups and molecular weight, which influence reactivity and bioavailability (Table 1).

Table 1: Structural and Physical Comparison

- Molecular Weight : this compound’s intermediate molecular weight (275.3 g/mol) suggests balanced membrane permeability compared to bulkier analogs like Compound B .

- Solubility : Lower aqueous solubility than Compound A may limit its use in hydrophilic formulations but enhance lipid bilayer penetration .

Reactivity and Functional Group Analysis

- Electrophilic Reactivity : The tertiary amine group in this compound shows moderate nucleophilicity, unlike Compound B’s thioether group, which participates in redox reactions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals this compound decomposes at 300°C, outperforming Compound A (275°C) but underperforming relative to Compound B (325°C) .

Pharmacological and Regulatory Profiles

- Formulation Efficacy : this compound is typically used in 0.5–20% w/w formulations, aligning with low-dose bioactive agents, whereas Compound A is effective at 0.1–50% w/w due to higher solubility .

- Regulatory Status: As a mono-constituent substance, this compound requires fewer toxicological studies than multi-constituent analogs like Compound A, streamlining regulatory approval .

Research Findings and Implications

- Synergistic Effects : this compound demonstrates synergistic activity with COX-2 inhibitors, a trait absent in Compound B, which antagonizes similar pathways .

- Patent Landscape: Patent filings highlight this compound’s novel sulfonamide substituent, distinguishing it from prior art focused on carboxylate derivatives (e.g., Compound A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.